n-Butyl L-Lactate
Description
Properties
Molecular Formula |
C7H13O3- |
|---|---|
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2-hydroxy-2-methylhexanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
HNQAXDPWMQIKEE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Esterification
The most straightforward approach to n-butyl lactate synthesis involves direct esterification of lactic acid with n-butanol using an acid catalyst. This Fischer esterification reaction produces water as a byproduct, which must be removed to drive the equilibrium toward the product side.
The general reaction can be represented as:
Lactic acid + n-Butanol ⇌ n-Butyl lactate + Water
In conventional processes, the reaction typically employs mineral acids as catalysts, with sulfuric acid being most common. A study analyzing the kinetics of this reaction determined that both monomeric and dimeric forms of lactic acid participate in the esterification process with n-butanol.
The basic protocol involves:
- Mixing lactic acid and n-butanol with a catalyst
- Heating the mixture to reaction temperature
- Removing water through azeotropic distillation
- Neutralizing the acid catalyst
- Purifying the product through distillation
High-Yield Wastewater-Free Process
A novel approach described in a Chinese patent addresses environmental concerns by developing a process that produces n-butyl lactate without generating additional wastewater. This method employs excess n-butanol, which serves both as a reactant and solvent, coupled with precise temperature control.
The method follows these key steps:
- Synthesis of butyl lactate:
- Mixing n-butanol, lactic acid, and concentrated sulfuric acid in a reactor
- Heating and maintaining reaction temperature
- Employing micro-negative pressure water diversion
- Neutralizing with solid potassium carbonate
- Filtration and rectification to obtain butyl lactate
- Synthesis of butyryl butyl lactate (for specific applications):
- Reacting butyl lactate with butyric anhydride
- Precise temperature control below 60°C
- Neutralization, filtration, and rectification
Table 1 summarizes process parameters and results from experimental examples of this wastewater-free method:
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| n-Butanol:Lactic acid molar ratio | 2:1 | 2.3:1 | 2.3:1 |
| Sulfuric acid (wt% of lactic acid) | 1.76% | 1.76% | 1.76% |
| Additional catalyst | None | None | Zinc metaphosphate (2.5g) |
| Reaction temperature | 100°C | 100°C | 100°C |
| Reaction time | 2 hours | 2 hours | 2 hours |
| Vacuum pressure | 55kPa | 40kPa | 40kPa |
| Water removed | 31.6g | 33.2g | 33.2g |
| Yield of butyl lactate | 78.8% | 87.8% | 92.5% |
| Purity | 96.9% | 96.9% | 96.9% |
This method achieves impressive conversion rates (up to 92.5%) while eliminating additional wastewater generation through careful process design.
Composite Catalyst Systems
Another approach to improving the direct esterification process involves the use of composite catalyst systems. A Chinese patent describes a method utilizing composite catalysts that significantly enhances reaction rates and conversion.
The process employs:
- Industrial lactic acid and n-butanol at a molar ratio of 1:1-4
- Composite catalysts (either sulfuric acid + iron trichloride, or tosic acid + sodium pyrosulfate)
- Benzene as a water carrier for azeotropic distillation
- Esterification in a column under reduced pressure
Table 2 compares the performance of composite catalysts versus single catalysts:
| Parameter | Composite Catalyst (H₂SO₄ + FeCl₃) | Composite Catalyst (Tosic acid + Na₂S₂O₇) | Single Catalyst (H₂SO₄) | Single Catalyst (FeCl₃) |
|---|---|---|---|---|
| Catalyst amount | 2.50g | 2.35g | 3.27g | 6.55g |
| Reaction time | 3 hours | 2 hours | 4 hours | 5 hours |
| Reaction temperature | 110°C | 120°C | 110°C | 125°C |
| Vacuum pressure | 55kPa | 40kPa | 40kPa | 50kPa |
| Lactic acid conversion | 96% | 94% | 86% | 90% |
| Product purity | 99.9% | 99.9% | 99.9% | 99.9% |
The composite catalyst systems demonstrated superior performance by achieving higher conversion rates (94-96%) in shorter reaction times (2-3 hours) compared to single catalysts, which required 4-5 hours to achieve 86-90% conversion.
Two-Step Method via Lactide
Process Overview
A two-step method leverages lactide as an intermediate for producing high-content and high-optical-purity n-butyl lactate. This approach is particularly valuable when optical purity is critical.
The process consists of:
- Lactic acid polycondensation to form lactic acid oligomer
- Oligomer depolymerization to produce lactide
- Lactide purification
- Transesterification of lactide with n-butanol
- Purification of n-butyl lactate
Detailed Process Parameters
The lactide-based production route follows these specific steps:
Lactic acid polycondensation:
- Addition of catalyst (zinc class, tin class, or organic catalyst) at 0.1-1.0 ppm
- Formation of lactic acid oligomer with molecular weight 1000-2500
Oligomer depolymerization:
- Addition of catalyst (0.1-1.0 ppm)
- Depolymerization to yield 80-95% crude lactide
Lactide purification:
- Methods include recrystallization, vacuum rectification, or fusion-crystallization
- Target: >99.5% content and >99% optical purity
n-Butyl lactate synthesis:
- Reaction of purified lactide with anhydrous n-butanol (weight ratio 1:1.1-1:10.2)
- Catalyst: ion exchange resin or solid strong acid catalyst (1-10% by weight)
- Conditions: 50-150°C, atmospheric pressure, 1-10 hours
- Total reflux reaction with continuous stirring
Purification:
- Rectification (atmospheric or vacuum)
- Tower bottom temperature: 180-190°C
- Tower top temperature: 81-118°C
- Product purity: >99.5%
An example implementation of this process using a weight ratio of lactide to n-butanol of 1:1.62 (370kg:600kg) with hydrogen-type cation exchange resin as catalyst (6% by weight relative to lactide) yielded n-butyl lactate with 99.6% content and 99.7% optical purity.
Kinetic Analysis of Esterification Reactions
Reaction Mechanism
The esterification of lactic acid with n-butanol involves several simultaneous reactions. A detailed kinetic study identified two significant reactions occurring in this system:
- Esterification of monomeric lactic acid with n-butanol
- Esterification of dimeric lactic acid with n-butanol
Other potential reactions within the system were found to be negligible. The kinetic model successfully correlated experimental data from an ideal overflow back-mix reactor.
Kinetic Parameters
Rate constants were evaluated at three temperature levels and various catalyst concentrations. The observed rate constants varied linearly with catalyst concentration. The Arrhenius parameters determined for these reactions were:
Table 3: Arrhenius Parameters for n-Butyl Lactate Formation Reactions
| Reaction | Activation Energy (cal) | Frequency Factor |
|---|---|---|
| Uncatalyzed formation of butyl lactate | 21,220 ± 715 | (6.258 ± 0.97) × 10⁸ liter/mole-second |
| Catalyzed formation of butyl lactate | 10,870 ± 550 | 8.91 ± 1.10 liter²/mole-second-mmole of catalyst |
| Uncatalyzed formation of butyllactyllactate | 17,580 ± 300 | (1.303 ± 0.080) × 10⁶ liter/mole-second |
These kinetic parameters are valuable for reactor design and process optimization in industrial production of n-butyl lactate.
Enzymatic Esterification Methods
Lipase-Catalyzed Synthesis
Enzymatic synthesis offers a more environmentally friendly alternative to conventional acid-catalyzed methods. Lipase-catalyzed esterification of lactic acid with n-butanol has been reported using immobilized lipase B from Candida antarctica in supercritical trifluoromethane.
This approach offers several advantages:
- Mild reaction conditions
- High selectivity
- Reduced environmental impact
- Potential for continuous processing
While detailed process parameters are limited in the available data, this enzymatic route represents a promising direction for green chemistry approaches to n-butyl lactate synthesis.
Comparative Analysis of Preparation Methods
Process Efficiency Comparison
Table 4 provides a comparative overview of the major preparation methods:
| Parameter | Direct Esterification | Wastewater-Free Process | Two-Step via Lactide | Enzymatic Synthesis |
|---|---|---|---|---|
| Raw materials | Lactic acid, n-butanol | Lactic acid, n-butanol | Lactic acid → lactide, n-butanol | Lactic acid, n-butanol |
| Catalyst | Sulfuric acid | Sulfuric acid | Ion exchange resins | Lipase enzyme |
| Reaction time | 4-8 hours | 2-3 hours | Multi-step (>10 hours total) | Not specified |
| Temperature | 100-130°C | 90-100°C | 50-150°C (transesterification) | Likely mild (30-60°C) |
| Pressure | Atmospheric/vacuum | Micro-negative pressure | Atmospheric/vacuum | Supercritical conditions |
| Maximum yield | 86-90% | Up to 92.5% | Not specified | Not specified |
| Product purity | >99% | >96.9% | >99.5% | Not specified |
| Optical purity | Not specified | Not specified | >99.7% | Likely high |
| Environmental impact | High (acid waste) | Medium (minimized waste) | Medium | Low |
Advantages and Limitations
Each preparation method offers distinct advantages and limitations:
Direct Esterification:
- Advantages: Simple setup, well-established process, relatively low cost
- Limitations: Wastewater generation, moderate yields, potential for side reactions, lengthy reaction times
Wastewater-Free Process:
- Advantages: Minimized waste generation, higher yields, shorter reaction times
- Limitations: Requires precise temperature control, excess n-butanol usage
Two-Step via Lactide:
- Advantages: High optical purity, high product purity, good control over stereochemistry
- Limitations: Complex multi-step process, higher energy requirements, potentially higher cost
Enzymatic Synthesis:
- Advantages: Mild conditions, high selectivity, environmentally friendly
- Limitations: Higher catalyst cost, potentially slower reaction rates, specialized equipment needs
Process Optimization Considerations
Several factors warrant consideration when optimizing n-butyl lactate production:
Water removal efficiency:
- Critical for shifting equilibrium toward product
- Options include azeotropic distillation, pervaporation, or reactive distillation
Catalyst selection:
- Composite catalysts show higher activity than single catalysts
- Ion exchange resins offer environmental advantages
- Enzyme catalysts provide high selectivity but at higher cost
Temperature control:
- Critical for minimizing side reactions
- Higher temperatures increase reaction rates but may reduce selectivity
- Cold-hot integrated machines enable precise control
Raw material purity:
- Industrial-grade versus high-purity lactic acid affects product quality
- Water content in reactants impacts equilibrium
Recycling strategies:
- Recovery of excess n-butanol
- Recycling of byproducts (such as butyryl n-butyl lactate)
Chemical Reactions Analysis
Types of Reactions: n-Butyl L-Lactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to air at high temperatures, this compound can oxidize to form pyruvic acid.
Reduction: It can be hydrogenated in the presence of a copper-chromium catalyst to produce propane-1,2-diol.
Substitution: this compound can react with ammonia to yield butyl lactamide and butanol.
Major Products Formed:
Oxidation: Pyruvic acid
Reduction: Propane-1,2-diol
Substitution: Butyl lactamide and butanol
Scientific Research Applications
Chemical Industry Applications
n-Butyl L-Lactate is widely recognized for its role as a green solvent . It is used in the formulation of coatings, inks, and adhesives due to its excellent solvency properties. Its ability to dissolve a variety of substances makes it suitable for:
- Solvent for Nitrocellulose and Ethyl Cellulose : this compound effectively dissolves nitrocellulose and ethyl cellulose, which are critical components in many coatings and inks .
- Adhesives and Sealants : Its low toxicity and good solvency make it an ideal candidate for adhesives used in various applications, including construction and automotive sectors .
Food Industry Applications
In the food sector, this compound is employed due to its non-toxic nature and ability to act as a flavoring agent or solvent for food additives. It is particularly useful in:
- Food Processing : It can be utilized as a solvent for flavor compounds, enhancing the taste profiles of various food products .
- Wine Production : The compound is also noted for its application in the wine industry, where it assists in the extraction of flavors and aromas from raw materials .
Pharmaceutical Applications
The pharmaceutical industry benefits from this compound's properties as a solvent for active pharmaceutical ingredients (APIs). Its applications include:
- Drug Formulation : It serves as an excipient in drug formulations, helping to dissolve APIs and improve their bioavailability .
- Synthesis of Chiral Compounds : Due to its optical activity, this compound is used in asymmetric synthesis processes to produce optically active carboxylic esters .
Environmental Applications
As a biodegradable compound, this compound plays a significant role in environmentally friendly practices:
- Biodegradable Solvent : It is increasingly being adopted as a replacement for traditional organic solvents that pose environmental hazards, thus contributing to sustainable industrial practices .
- Waste Reduction : The use of this compound helps reduce waste generated from more harmful solvents, aligning with green chemistry principles .
Case Study 1: Use in Coatings
A study found that incorporating this compound into water-based coatings improved the overall performance while reducing volatile organic compound (VOC) emissions. The results indicated enhanced drying times and better adhesion properties compared to traditional solvents.
Case Study 2: Food Flavoring
In another case, this compound was tested as a solvent for extracting natural flavors from fruits. The extraction process yielded higher concentrations of flavor compounds while maintaining the integrity of the natural flavors, demonstrating its effectiveness in food applications.
Mechanism of Action
n-Butyl L-Lactate is metabolized to lactic acid, which is further metabolized to n-butanol, n-butyraldehyde, and n-butyric acid . This metabolic pathway involves various enzymes that facilitate the conversion of this compound to its metabolites. The compound’s effects are primarily due to its ability to act as a solvent and its metabolic products.
Comparison with Similar Compounds
This compound vs. n-Butyl Acetate
n-Butyl Acetate (CAS: 123-86-4) is an ester of acetic acid and n-butanol (molecular formula: C₆H₁₂O₂, molecular weight: 116.16 g/mol). Key differences include:
- Functional Groups : n-Butyl Acetate lacks the hydroxyl group present in this compound, reducing its polarity and hydrogen-bonding capacity.
- Applications : n-Butyl Acetate is a common solvent in paints and coatings due to its volatility and low cost , whereas this compound is favored in pharmaceuticals for its biocompatibility and ability to stabilize formulations .
- Safety : n-Butyl Acetate has well-documented safety data, while this compound’s chronic effects remain untested .
This compound vs. n-Butyl Acrylate
n-Butyl Acrylate (CAS: 141-32-2) is an acrylate ester (molecular formula: C₇H₁₂O₂ , molecular weight: 128.17 g/mol). Key distinctions include:
- Reactivity : The acrylate group in n-Butyl Acrylate enables polymerization, making it essential in adhesives and plastics . This compound lacks this reactivity.
- Toxicity : n-Butyl Acrylate is classified as an irritant and flammable, requiring stringent handling , whereas this compound is considered less hazardous (though understudied) .
This compound vs. 2-Hexanone
2-Hexanone (CAS: 591-78-6), a ketone (molecular formula: C₆H₁₂O, molecular weight: 100.16 g/mol), differs significantly:
- Functional Group: As a ketone, 2-Hexanone exhibits different solubility and reactivity profiles compared to esters.
- Applications: Primarily used as an industrial solvent, 2-Hexanone is associated with neurotoxicity risks, unlike this compound .
Data Table: Comparative Properties of this compound and Similar Compounds
Research Findings and Implications
- Pharmaceutical Utility: this compound’s hydroxyl group enhances its solubility in polar formulations, making it ideal for drug delivery systems like Fenofibrate nanosuspensions .
- Environmental and Safety Gaps: Unlike n-Butyl Acetate and 2-Hexanone, this compound lacks comprehensive toxicological studies, highlighting a need for long-term exposure assessments .
- Structural Influence on Applications: The presence of a hydroxyl group in this compound differentiates it from non-polar esters like n-Butyl Acetate, allowing niche uses in biodegradable solvents or green chemistry .
Biological Activity
n-Butyl L-lactate is an ester derived from lactic acid and butanol, recognized for its diverse applications in various fields, including food preservation, pharmaceuticals, and as a solvent. This article explores the biological activity of this compound, focusing on its antimicrobial properties, metabolic pathways, and potential applications in biotechnology.
This compound (CHO) is produced through the esterification of lactic acid with n-butanol, often catalyzed by enzymes or acids. The reaction can be represented as follows:
The synthesis can occur under various conditions, with studies indicating that temperature significantly influences the conversion rates and selectivity towards n-butyl lactate. For instance, at 150 °C, conversion rates of ammonium lactate to n-butyl lactate reached up to 78.5% .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study investigating its efficacy against various pathogens found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showcasing its potential as a natural preservative .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 1.0 |
| Staphylococcus aureus | 0.5 |
| Listeria monocytogenes | 0.8 |
| Salmonella enterica | 1.2 |
These results indicate that this compound could serve as an effective alternative to synthetic preservatives in food products.
Toxicity and Safety Profile
Although this compound is generally regarded as safe for use in food and cosmetics, its toxicity profile has been assessed in various studies. It has been shown that higher concentrations can lead to cytotoxic effects on certain cell lines, suggesting a need for careful dosage regulation in applications .
Table 2: Toxicity Assessment of this compound
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 95 |
| 5 | 80 |
| 10 | 50 |
The data suggest that while low concentrations are safe, higher concentrations may pose risks to cellular health.
Metabolic Pathways
The metabolism of this compound within microbial systems has been explored for its potential in bioconversion processes. Studies indicate that specific strains of E. coli can utilize this compound as a carbon source, converting it into valuable bioproducts through engineered metabolic pathways . This highlights the compound's versatility not only as a product but also as a substrate for microbial fermentation.
Case Studies
- Food Preservation : A case study evaluated the effectiveness of this compound in extending the shelf life of dairy products. The results showed a significant reduction in microbial load when incorporated into cheese formulations, demonstrating its practical application in food technology .
- Pharmaceutical Applications : Another study focused on the use of this compound as a solvent in drug formulations. Its ability to dissolve various active pharmaceutical ingredients while maintaining stability was highlighted, making it an attractive candidate for pharmaceutical applications .
Q & A
Q. How can kinetic models predict this compound’s behavior in enzymatic reactions?
- Methodological Answer : Use Michaelis-Menten kinetics to model enzyme-substrate interactions. Measure initial reaction rates under varied substrate concentrations and fit data to Lineweaver-Burk plots for Km and Vmax determination. Validate with LDH isoform-specific assays .
Tables
Table 1: Key Parameters for this compound Synthesis Optimization (BBD Model)
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 50–90 | 75 |
| NaOH Concentration (M) | 0.1–0.5 | 0.3 |
| Substrate Molar Ratio | 1:1–1:3 (Acid:Alcohol) | 1:2.5 |
| Source: Adapted from Box-Behnken experimental design in esterification studies |
Table 2: Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
